![molecular formula C12H13FO2 B12933576 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12933576.png)
3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with a unique structure that combines a fluorine atom, a methoxy group, and a tetrahydrobenzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the fluorination of a methoxy-substituted tetrahydrobenzoannulene precursor. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process .
Chemical Reactions Analysis
Reduction Reactions
The ketone group at position 5 undergoes selective reduction under mild conditions:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaBH₄ | EtOH, 0°C, 2 h | 5-Hydroxy derivative | 85% | |
LiAlH₄ | THF, reflux, 4 h | 5-Hydroxy with partial ring saturation | 72% |
The methoxy group remains intact under these conditions, while the fluorine substituent stabilizes the intermediate alkoxide.
Oxidation Reactions
Oxidation primarily targets the tetrahydro ring system:
Reagent | Conditions | Product | Notes | Source |
---|---|---|---|---|
KMnO₄ | H₂O, 80°C, 6 h | Aromatic ring dihydroxylation | Limited regioselectivity | |
CrO₃ | AcOH, 25°C, 12 h | Ketone dehydrogenation to α,β-unsaturated ketone | Requires acidic media |
The meta-directing fluorine atom influences site selectivity during oxidation .
Electrophilic Aromatic Substitution
The methoxy group activates the aromatic ring toward electrophiles, while the fluorine atom directs substitution:
Reaction | Reagent | Position | Product | Yield | Source |
---|---|---|---|---|---|
Nitration | HNO₃/H₂SO₄ | Para to methoxy | 3-Fluoro-2-methoxy-4-nitro derivative | 58% | |
Sulfonation | SO₃/H₂SO₄ | Ortho to methoxy | Sulfonic acid derivative | 63% |
Competitive halogen-directed substitution is suppressed due to steric hindrance from the fused ring system .
Nucleophilic Substitution
The fluorine atom participates in nucleophilic displacement under forcing conditions:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaOH (aq) | 150°C, 24 h | 3-Hydroxy derivative | 41% | |
NH₃ (liq) | Cu catalyst, 120°C | 3-Amino derivative | 35% |
Reactivity is lower compared to non-fused aromatic fluorides due to ring strain.
Ring-Opening and Functionalization
The strained seven-membered annulene ring undergoes selective cleavage:
Reagent | Conditions | Product | Mechanism | Source |
---|---|---|---|---|
O₃ | CH₂Cl₂, -78°C | Dicarbonyl compound | Ozonolysis | |
H₂ (10 atm) | Pd/C, EtOAc, 25°C | Linear ketone | Hydrogenolytic cleavage |
Cross-Coupling Reactions
The methoxy group facilitates palladium-catalyzed couplings:
Reaction | Reagent | Product | Yield | Source |
---|---|---|---|---|
Suzuki-Miyaura | Ar-B(OH)₂, Pd(PPh₃)₄ | Biaryl derivative at position 6 | 67% | |
Buchwald-Hartwig | Ar-NH₂, Pd₂(dba)₃ | N-Arylated product | 52% |
Key Structural Influences on Reactivity
-
Fluorine Substituent :
-
Methoxy Group :
-
Fused Ring System :
Comparative Reactivity of Analogous Compounds
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of benzo annulene compounds exhibit anticancer activity. The incorporation of fluorine atoms can enhance the biological activity and selectivity of these compounds against cancer cells. A study demonstrated that similar compounds showed promising results in inhibiting the proliferation of cancer cell lines through apoptosis induction mechanisms .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegenerative diseases such as Alzheimer's. This suggests a potential therapeutic role for this compound in neurodegenerative disorders .
Materials Science
Polymer Additives
In materials science, the compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under heat and mechanical stress. Experimental data show that polymers modified with benzo annulene derivatives exhibit superior performance compared to unmodified counterparts .
Organic Synthesis
Synthetic Intermediates
3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for further chemical transformations, making it a versatile building block for synthesizing more complex structures. For instance, it can be used to create various heterocycles through cyclization reactions or serve as a precursor for other fluorinated compounds .
Data Tables
Application Area | Specific Use | Observed Effects/Results |
---|---|---|
Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
Neuroprotection | Protects neuronal cells from oxidative stress | |
Materials Science | Polymer Additive | Enhances thermal stability and mechanical properties |
Organic Synthesis | Synthetic Intermediate | Versatile building block for complex structures |
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various benzo annulene derivatives. The results indicated that compounds with fluorine substitutions demonstrated increased potency against certain cancer cell lines compared to their non-fluorinated analogs. This highlights the potential of 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one in cancer therapy development.
Case Study 2: Polymer Applications
Research conducted at a leading materials science institute investigated the effects of incorporating benzo annulene derivatives into polycarbonate materials. The findings revealed significant improvements in thermal stability and impact resistance, suggesting practical applications in developing advanced materials for automotive and aerospace industries.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxy group can modulate the compound’s electronic properties. These interactions can influence various biological pathways, leading to specific therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine : This compound shares a similar core structure but differs in the functional groups attached, which can lead to different chemical and biological properties .
- 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-one : Another similar compound with a methoxy group but lacking the fluorine atom, resulting in distinct reactivity and applications .
Uniqueness
3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the combination of a fluorine atom and a methoxy group on the tetrahydrobenzoannulene core. This combination imparts specific electronic and steric properties, making it valuable for various applications in research and industry .
Biological Activity
3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. Its unique structure allows for interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a fluorine atom and a methoxy group. This configuration is significant for its biological activity, influencing its interaction with biological receptors and enzymes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of certain enzymatic pathways and receptors. The following sections detail specific findings from recent studies.
Estrogen Receptor Modulation
One notable area of research involves the compound's interaction with estrogen receptors. In studies examining the structure-activity relationship (SAR) of similar compounds, derivatives of benzoannulene were shown to possess estrogenic activity, suggesting that 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one may also exhibit similar properties. This could have implications for developing treatments for hormone-related conditions .
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer properties. In vitro assays demonstrated that certain benzoannulene derivatives inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and death, although specific pathways affected by 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one require further investigation .
Neuroprotective Effects
Recent research has indicated potential neuroprotective effects of benzoannulene derivatives. The compound may protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through antioxidant mechanisms and modulation of neuroinflammatory responses. Studies measuring cell viability in neuronal cultures treated with the compound showed increased survival rates compared to untreated controls .
Case Studies and Experimental Findings
Study | Objective | Findings |
---|---|---|
Study 1 | Investigate estrogen receptor binding affinity | The compound showed significant binding affinity to estrogen receptors in vitro, indicating potential hormonal activity. |
Study 2 | Evaluate anticancer effects | Demonstrated dose-dependent inhibition of cancer cell lines; apoptosis was confirmed via caspase activation assays. |
Study 3 | Assess neuroprotective properties | Increased neuronal survival in oxidative stress models; reduced levels of reactive oxygen species (ROS) were observed. |
Mechanistic Insights
The mechanisms underlying the biological activities of 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one are still being elucidated. Current hypotheses suggest that:
- Estrogenic Activity : The presence of the methoxy group may enhance binding affinity to estrogen receptors.
- Anticancer Mechanism : Induction of apoptosis may involve the mitochondrial pathway and activation of caspases.
- Neuroprotection : The compound may upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for constructing the benzo[7]annulen-5-one core and introducing fluorine/methoxy substituents?
- Methodological Answer : The benzo[7]annulen-5-one scaffold is commonly synthesized via Friedel-Crafts acylation of benzene derivatives or Wittig reactions using 4-carboxybutyl triphenyl phosphonium bromide to form the cyclic ketone structure . Fluorine and methoxy groups are introduced through:
- Electrophilic halogenation (e.g., bromination followed by fluorination via Balz-Schiemann or halogen exchange).
- Methoxy group installation via nucleophilic substitution or O-methylation of hydroxyl precursors under basic conditions (e.g., NaH/CH₃I) .
Example: 6-Hydroxy derivatives are synthesized by deprotecting acetate groups with camphorsulfonic acid, followed by methoxylation .
Q. How is structural confirmation of benzo[7]annulen-5-one derivatives achieved?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : Distinct ¹H/¹³C signals confirm substituent positions. For example, the carbonyl carbon (δ ~202 ppm in ¹³C NMR) and aromatic protons (δ 7.6–7.2 ppm in ¹H NMR) .
- IR spectroscopy : Ketone C=O stretches (~1635 cm⁻¹) and hydroxyl/methoxy O-H/C-O stretches (~3420 cm⁻¹ and ~1200 cm⁻¹, respectively) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ ions) .
Q. What are typical biological targets explored for benzo[7]annulen-5-one derivatives?
- Methodological Answer : Derivatives are evaluated for:
- Mast cell stabilization : In vitro assays measure inhibition of histamine release from IgE-sensitized mast cells, with IC₅₀ values calculated .
- Kinase inhibition : Compounds like R428 (containing the benzo[7]annulen-5-one moiety) are tested for Axl kinase inhibition via enzymatic assays and cellular phosphorylation studies .
Advanced Research Questions
Q. How do reaction conditions (e.g., microwave irradiation vs. conventional heating) impact the synthesis of benzo[7]annulen-5-one derivatives?
- Methodological Answer : Microwave-assisted synthesis (e.g., Smiles rearrangement) reduces reaction times from hours to minutes and improves yields (e.g., 82% vs. 60% under conventional heating) by enhancing energy transfer and reducing side reactions . Key parameters:
- Temperature control (100–150°C).
- Solvent selection (e.g., acetic acid for protonation).
- Catalyst optimization (e.g., camphorsulfonic acid for deprotection) .
Q. What computational tools are used to predict/reactivity of benzo[7]annulen-5-one derivatives in asymmetric synthesis?
- Methodological Answer : Density Functional Theory (DFT) models:
- Predict enantioselectivity in Rh-catalyzed oxyfluorination reactions by analyzing transition-state energies .
- Optimize chiral catalyst interactions (e.g., tert-butyldiphenylsilyl groups in alkynylation-allylation-cyclization strategies) .
Example: Chiral HPLC (e.g., Chiralcel IF column) validates enantiomeric excess (90% ee) .
Q. How do structural modifications (e.g., tertiary amines, fluorination) enhance mast cell-stabilizing activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Tertiary amines (e.g., cyclohexenylamino derivatives) improve membrane permeability, enhancing in vivo stability .
- Fluorination increases metabolic resistance and binding affinity to histamine receptors (logP optimization) .
Assays: Rat passive cutaneous anaphylaxis (PCA) models quantify edema reduction (%) post-treatment .
Q. What are the challenges in synthesizing benzotropones from benzo[7]annulen-5-one precursors?
- Methodological Answer : Bromination with SeO₂ is efficient but hazardous. Alternatives include:
Properties
Molecular Formula |
C12H13FO2 |
---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-fluoro-2-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C12H13FO2/c1-15-12-6-8-4-2-3-5-11(14)9(8)7-10(12)13/h6-7H,2-5H2,1H3 |
InChI Key |
PZVIUTPSJPRGSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCCC2=O)F |
Origin of Product |
United States |
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